4-Hydrazinylpyrimidin-5-amine
Description
4-Hydrazinylpyrimidin-5-amine is a pyrimidine derivative featuring a hydrazinyl group (-NHNH₂) at position 4 and an amine (-NH₂) at position 5. Pyrimidine derivatives are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as kinases and enzymes.
Properties
Molecular Formula |
C4H7N5 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
4-hydrazinylpyrimidin-5-amine |
InChI |
InChI=1S/C4H7N5/c5-3-1-7-2-8-4(3)9-6/h1-2H,5-6H2,(H,7,8,9) |
InChI Key |
RJBJAKCZIOUNMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)NN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylpyrimidin-5-amine typically involves the reaction of 4,6-dichloropyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatographic techniques.
Industrial Production Methods: In an industrial setting, the production of 4-Hydrazinylpyrimidin-5-amine may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinylpyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can modify the hydrazine group to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
4-Hydrazinylpyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydrazinylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways or signal transduction processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of 4-Hydrazinylpyrimidin-5-amine and Analogues
Key Observations :
- Electron-withdrawing groups (e.g., -Cl in ) decrease ring electron density, reducing reactivity in nucleophilic substitutions.
- Electron-donating groups (e.g., -NHNH₂ in the target compound) enhance ring activation, favoring reactions like Suzuki couplings .
- Steric effects : Methyl or hydroxymethyl groups (e.g., ) may hinder access to reactive sites, impacting binding affinity in biological systems.
Reactivity and Functional Group Analysis
- Hydrazinyl Group : The -NHNH₂ group in the target compound enables condensation reactions to form heterocycles (e.g., triazoles or tetrazoles), as seen in the synthesis of tetrazole-containing analogues . In contrast, chloro-substituted pyrimidines (e.g., ) are more prone to nucleophilic aromatic substitution.
- Amine vs. Hydroxymethyl : The -NH₂ group at C5 in 4-Hydrazinylpyrimidin-5-amine offers hydrogen-bonding capability, while hydroxymethyl in contributes to solubility but may reduce metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
